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molecular formula C14H20N2O2 B8437780 1-Piperazineacetic acid, 4-phenyl-, ethyl ester CAS No. 56968-26-4

1-Piperazineacetic acid, 4-phenyl-, ethyl ester

Cat. No. B8437780
M. Wt: 248.32 g/mol
InChI Key: OHSLVANDVCNDGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08916705B2

Procedure details

Synthesized according to General Procedure C: 6{30} (1.23 g, 6.06 mmol, 1 equiv.), anhydrous hydrazine (0.96 mL, 18.2 mmol, 3 equiv.), ethanol (12.1 mL). Purification by silica gel column chromatography (4:1 EtOAc:MeOH) afforded 1{30} (1.23 g, 87%) as a yellow oil. 1H-NMR (500 MHz, CDCl3): δ 8.20 (br s, 1H), 7.29-7.26 (m, 2H), 6.92 (d, 2H, J=8.0 Hz), 6.88 (t, 1H, J=7.0 Hz), 3.51 (br s, 2H), 3.20 (t, 4H, J=5.0 Hz), 3.16 (s, 2H), 2.70 (t, 4H, J=5.0 Hz), 1.23 (t, 3H, J=7.0 Hz). 13C-NMR (125 MHz, CDCl3): δ 170.2, 150.9, 129.1, 120.0, 116.1, 60.5, 53.6, 49.2.
Name
Quantity
1.23 g
Type
reactant
Reaction Step One
Quantity
0.96 mL
Type
reactant
Reaction Step Two
Quantity
12.1 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([N:7]2[CH2:12][CH2:11][N:10]([CH2:13][C:14]([O:16]CC)=O)[CH2:9][CH2:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[NH2:19][NH2:20]>C(O)C>[C:1]1([N:7]2[CH2:8][CH2:9][N:10]([CH2:13][C:14]([NH:19][NH2:20])=[O:16])[CH2:11][CH2:12]2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
1.23 g
Type
reactant
Smiles
C1(=CC=CC=C1)N1CCN(CC1)CC(=O)OCC
Step Two
Name
Quantity
0.96 mL
Type
reactant
Smiles
NN
Step Three
Name
Quantity
12.1 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Synthesized
CUSTOM
Type
CUSTOM
Details
Purification by silica gel column chromatography (4:1 EtOAc:MeOH)
CUSTOM
Type
CUSTOM
Details
afforded 1{30} (1.23 g, 87%) as a yellow oil

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)N1CCN(CC1)CC(=O)NN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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